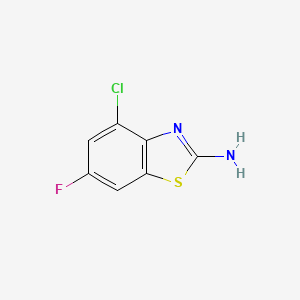

4-chloro-6-fluoro-1,3-benzothiazol-2-amine

Descripción general

Descripción

4-chloro-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C7H4ClFN2S. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzothiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst like acetic acid.

Major Products Formed:

Schiff Bases: Formed through condensation reactions with aldehydes.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of benzothiazoles, including 4-chloro-6-fluoro-1,3-benzothiazol-2-amine, can inhibit the growth of various bacteria and fungi.

Anticancer Potential

Studies have shown that this compound can interact with biological targets involved in cancer progression. For instance, it has been investigated for its ability to inhibit specific proteins associated with tumor growth .

Case Study: Antitubercular Activity

Recent research highlighted the synthesis of benzothiazole derivatives that showed promising antitubercular activity. The binding affinity of these compounds to the DprE1 protein suggests a potential therapeutic application against tuberculosis .

Agricultural Applications

This compound is also explored within the agricultural sector as a potential pesticide or herbicide. Its unique chemical structure may enhance its efficacy against specific plant pathogens.

Material Science

The compound is utilized in the development of materials with specific properties such as fluorescence or conductivity. Its incorporation into polymers or other materials can impart desirable characteristics for various industrial applications.

Chemical Synthesis

As a building block in organic synthesis, this compound serves as a precursor for more complex molecules. It is used in reactions to synthesize various derivatives that may possess enhanced biological activities or novel properties.

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-chloro-6-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

- 2-Amino-4-chlorobenzothiazole

- 2-Amino-6-fluorobenzothiazole

- 2-Amino-6-chlorobenzothiazole

- 2-Aminobenzothiazole

Comparison: 4-chloro-6-fluoro-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it particularly valuable in synthetic chemistry and material science .

Actividad Biológica

4-Chloro-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes chlorine and fluorine substituents. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both chlorine and fluorine enhances its reactivity and biological activity. The benzothiazole core contributes to its pharmacological properties, making it a valuable candidate for further research.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action often involves inhibition of bacterial enzymes crucial for cell wall synthesis, leading to cell death. Similarly, studies have demonstrated antifungal effects, suggesting potential applications in treating fungal infections.

Anticonvulsant Effects

Some derivatives of this compound have shown anticonvulsant properties in preclinical studies. These effects are attributed to the ability of the compound to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a key role in inhibiting neuronal excitability.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. This makes it a promising candidate for developing new anticancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may inhibit the activity of enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation. Additionally, it can disrupt nucleic acid synthesis by interacting with DNA or RNA, further contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | Bromine instead of chlorine | Different reactivity due to bromine's size |

| 6-Chloro-4-methyl-1,3-benzothiazol-2-amine | Methyl group at position 4 | Altered lipophilicity affecting bioavailability |

| 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole | Additional amino group | Enhanced solubility and potential bioactivity |

The structural variations among these compounds significantly influence their biological activities and therapeutic applications .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antimicrobial properties against clinical isolates. Results indicated that certain modifications led to increased potency against resistant strains .

- Anticancer Activity : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This highlights the potential for developing targeted therapies based on this compound .

- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound showed promising absorption and distribution profiles in animal models, suggesting favorable conditions for therapeutic use .

Propiedades

IUPAC Name |

4-chloro-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFVRZURNJXRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478727 | |

| Record name | 2-Amino-4-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210834-98-3 | |

| Record name | 2-Amino-4-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.